molecular formula C20H22FN3O3 B248187 N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide

N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide

Cat. No. B248187
M. Wt: 371.4 g/mol
InChI Key: RFCWWVHEIDWZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide, also known as F13714, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of neuroscience and cancer research. In

Mechanism of Action

The mechanism of action of N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide can increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, this compound has been shown to bind to certain receptors in cancer cells, leading to apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to have several biochemical and physiological effects in scientific research. In neuroscience research, this compound has been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide in lab experiments is its high purity and yield. Additionally, this compound has been shown to have promising results in scientific research, particularly in the fields of neuroscience and cancer research. However, one limitation of using this compound in lab experiments is the lack of information on its potential side effects and toxicity.

Future Directions

There are several future directions for the study of N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide. In neuroscience research, this compound may be further studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may be studied for its potential use in the treatment of pain and inflammation. In cancer research, this compound may be further studied for its potential use in the treatment of various types of cancer. Further studies may also be conducted to determine the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide involves several steps. The starting material is 2-fluoroaniline, which is reacted with piperazine to form 4-(2-fluoro-phenyl)-piperazine. This intermediate is then reacted with 2,3-dihydrobenzo[d][1,3]dioxole-5-carboxylic acid to form the final product, N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been studied for its potential therapeutic applications in various scientific research fields. In neuroscience research, this compound has been shown to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

Product Name

N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-17(16)24-11-9-23(10-12-24)8-7-20(25)22-15-5-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25)

InChI Key

RFCWWVHEIDWZTO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F

Origin of Product

United States

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